Anthracene-13C6

Description

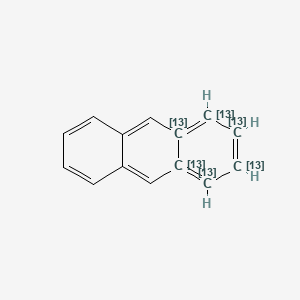

Anthracene-$^{13}\text{C}6$ is a carbon-13 isotopically labeled derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. This compound is widely used as an internal standard in gas chromatography–mass spectrometry (GC–MS/MS) to quantify PAHs in environmental and food samples due to its near-identical chemical behavior to non-labeled anthracene but distinct mass spectral properties . Its molecular formula is C${14}$H${10}$-$^{13}\text{C}6$, with six carbon atoms replaced by the stable isotope $^{13}\text{C}$. This labeling minimizes interference from matrix effects during analytical workflows, ensuring high-precision quantification of target PAHs .

Properties

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LSMJWXKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylene Trimerization with 13C-Labeled Precursors

A pivotal method for synthesizing aromatic 13C-labeled compounds involves the trimerization of 13C2-acetylene. This approach, adapted from benzene synthesis, employs transition metal catalysts (e.g., vanadium pentoxide, nickel, or rhodium) or zeolites (MCM22, ZSM5) to cyclize acetylene into aromatic rings. For this compound, the process requires three equivalents of 13C2-acetylene, which undergo cyclotrimerization under controlled conditions (550–650°C, 1.5–3 hours). The reaction yields a labeled anthracene core, with isotopic purity ensured by using 13CO2-derived precursors.

Key Steps :

-

Generation of 13C2-Acetylene :

-

Catalytic Trimerization :

This method achieves >95% isotopic incorporation , confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Isotope Incorporation via Friedel-Crafts Alkylation

This compound can also be synthesized by introducing 13C-labeled methyl groups into benzene rings via Friedel-Crafts alkylation. Using 13C-labeled alkyl halides (e.g., 13CH3I) and Lewis acids (AlCl3), methyl groups are added to a benzene derivative, followed by dehydrogenation to form the anthracene structure.

Optimization Challenges :

-

Selectivity : Competing reactions (e.g., polyalkylation) require precise stoichiometry.

-

Dehydrogenation : Catalytic dehydrogenation at 300–400°C with palladium/charcoal ensures aromaticity.

Diels-Alder Cycloaddition with Labeled Dienes

A modular approach employs 13C-labeled dienes and dienophiles in a Diels-Alder reaction. For example, 13C6-1,3-butadiene reacts with quinone derivatives under thermal conditions (150–200°C) to form a bicyclic intermediate, which is aromatized via oxidation.

Advantages :

-

Position-Specific Labeling : Enables selective 13C incorporation at desired positions.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns resolves this compound from unlabeled analogs and byproducts. Mobile phases (acetonitrile/water) are optimized for retention time differences caused by isotopic mass.

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Q-Orbitrap-MS)

GC-Q-Orbitrap-MS distinguishes isotopic patterns with a resolving power of 60,000 FWHM. For example, this compound exhibits a mass shift of +6 Da compared to unlabeled anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR confirms isotopic labeling at all six positions. The absence of split peaks indicates uniform 13C distribution.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acetylene Trimerization | 70–85 | 95–98 | Scalable, high purity | High energy input, complex catalysts |

| Friedel-Crafts | 50–65 | 90–93 | Position-specific labeling | Low yield, multiple steps |

| Diels-Alder | 75–80 | 97–99 | Modular, selective | Requires labeled dienes |

Industrial and Research Applications

Chemical Reactions Analysis

Anthracene-13C6 undergoes various chemical reactions similar to those of common anthracene. These reactions include:

Oxidation: this compound can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted anthracene derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

Environmental Monitoring

1.1 Detection of Polycyclic Aromatic Hydrocarbons (PAHs)

Anthracene-13C6 serves as an internal standard in the quantitative analysis of PAHs in environmental samples. Its isotopic labeling allows for accurate quantification and validation of analytical methods. For instance, studies have demonstrated the use of gas chromatography-mass spectrometry (GC-MS) to analyze PAHs in complex matrices such as smokeless tobacco and wood smoke emissions. The incorporation of this compound enhances the reliability of recovery rates and improves the precision of quantification methods for PAHs like anthracene itself .

Table 1: Recovery Rates of PAHs Using this compound as Internal Standard

| Compound | Recovery Rate (%) |

|---|---|

| Anthracene | 80.4 |

| Fluoranthene | 90.5 |

| Pyrene | 93.0 |

| Benzo[a]anthracene | 92.4 |

| Chrysene | 91.0 |

Toxicological Studies

2.1 Carcinogenicity Assessment

This compound is utilized in toxicological research to study the metabolic pathways and potential carcinogenic effects of anthracene and its derivatives. Research has shown that PAHs, including anthracene, can be metabolized into reactive intermediates that bind to DNA and induce mutations . By using this compound, researchers can trace these metabolic pathways more effectively due to its distinct mass signature.

Case Study: Metabolic Fate of Anthracene

In a study examining the metabolism of anthracene in human cells, researchers employed this compound to monitor the formation of metabolites through liquid chromatography coupled with mass spectrometry (LC-MS). The findings indicated that specific metabolites were significantly increased when cells were exposed to anthracene, suggesting potential pathways for carcinogenicity .

Analytical Chemistry

3.1 Method Development for PAH Analysis

The development of analytical methods using this compound has been pivotal in enhancing the sensitivity and specificity of detecting PAHs in various samples. For example, automated micro-solid-phase extraction techniques have been optimized for extracting PAHs from environmental samples, with this compound serving as a benchmark for method validation .

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of PAHs in environmental samples |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite profiling in toxicological studies |

| Solid-Phase Microextraction | Sample preparation for PAH analysis |

Research on Human Exposure

4.1 Biomonitoring Studies

This compound is increasingly used in biomonitoring studies to assess human exposure to anthracene and related compounds through environmental or occupational sources. By analyzing biological samples such as urine or blood for metabolites derived from anthracene exposure, researchers can gain insights into exposure levels and potential health risks.

Case Study: Urinary Metabolites Analysis

A recent study focused on analyzing urinary metabolites of polycyclic aromatic hydrocarbons in individuals exposed to contaminated environments. The use of this compound allowed for precise quantification of anthracene metabolites, providing critical data on human exposure levels and associated health risks .

Mechanism of Action

The mechanism of action of Anthracene-13C6 involves its interaction with light and other electromagnetic radiation. The isotopic labeling allows for precise tracking and analysis of its behavior in various chemical and physical processes. In NMR studies, the carbon-13 isotopes provide enhanced resolution and sensitivity, enabling detailed examination of molecular structures and dynamics .

Comparison with Similar Compounds

Commercial and Regulatory Considerations

- Suppliers : Anthracene-$^{13}\text{C}6$ is available from Dr. Ehrenstorfer GmbH and TRC (CAS: 189811-60-7), while benzo[a]anthracene-$^{13}\text{C}6$ is marketed under TRC catalog number B183562 .

- Regulatory Compliance : Both compounds meet ISO 17034 accreditation requirements for reference materials in EU and EPA methodologies .

Biological Activity

Anthracene-13C6 is a stable isotope-labeled derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions with biological systems. This article delves into the biological activity of this compound, focusing on its carcinogenic properties, metabolic pathways, and applications in research.

This compound is characterized by its molecular structure, which consists of three fused benzene rings. The incorporation of six carbon-13 isotopes enhances its utility in various analytical applications, particularly in tracing metabolic pathways in biological studies. The chemical formula for Anthracene is C14H10, while the labeled version is denoted as C14H4(13C)6.

Carcinogenic Properties

Anthracene and its derivatives, including this compound, have been extensively studied for their carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies anthracene as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans. However, studies have shown that PAHs can induce DNA damage and mutations, leading to tumor formation in animal models .

Key Findings:

- DNA Damage: Research indicates that exposure to anthracene can lead to significant DNA adduct formation, which is a precursor to mutagenesis and cancer.

- Tumor Promotion: In various animal models, including mice and rats, anthracene has been shown to promote tumor development when combined with other carcinogens .

Metabolic Pathways

The metabolic pathways of this compound are crucial for understanding its biological activity. Studies utilizing stable isotope labeling have demonstrated how this compound is metabolized in vivo.

Research Insights:

- Biodegradation Studies: A study highlighted the role of microorganisms in the biodegradation of anthracene compounds. It was found that specific bacterial strains could effectively degrade this compound, leading to reduced toxicity in contaminated environments .

- Trophic Interactions: Research has demonstrated that trophic interactions significantly impact the bioavailability and degradation rates of anthracene in soil ecosystems .

Case Studies

Several case studies illustrate the biological impact of this compound in various contexts:

- Environmental Toxicology:

- Cancer Research:

- Metabolic Pathway Tracing:

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What advanced techniques characterize degradation byproducts of Anthracene-¹³C₆ under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.